1-(4-Morpholin-4-ylsulfonylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione
Overview
Description
1-(4-Morpholin-4-ylsulfonylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione is a complex organic compound that features both morpholine and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholin-4-ylsulfonylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the initial formation of the morpholine ring, followed by sulfonylation and subsequent attachment of the thiomorpholine and pyrrolidine-2,5-dione moieties. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve efficient production. Safety measures are also essential due to the potential hazards associated with the reagents and intermediates used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Morpholin-4-ylsulfonylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiol groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(4-Morpholin-4-ylsulfonylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Morpholin-4-ylsulfonylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and morpholine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: This compound shares the morpholine and sulfonyl groups but has a different core structure.
2-(Dimethylamino)-2-(4-methylbenzyl)-1-[(4-morpholin-4-yl)phenyl]-1-butanone: Similar in having a morpholine group, but differs in its overall structure and functional groups.
Uniqueness
1-(4-Morpholin-4-ylsulfonylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione is unique due to its combination of morpholine, sulfonyl, and thiomorpholine groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S2/c22-17-13-16(19-7-11-27-12-8-19)18(23)21(17)14-1-3-15(4-2-14)28(24,25)20-5-9-26-10-6-20/h1-4,16H,5-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOVFMJDAQANMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)N4CCSCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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